3,5-Dibromo-2-fluorophenylboronic acid
Overview
Description
“(3,5-Dibromo-2-fluorophenyl)boronic Acid” is a reagent used for the synthesis of arylamines via metal-free amination . It is also used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis Analysis
The synthesis of “(3,5-Dibromo-2-fluorophenyl)boronic Acid” involves ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . This process results in high yields of the compound.
Molecular Structure Analysis
The molecular structure of “(3,5-Dibromo-2-fluorophenyl)boronic Acid” has been studied using various techniques . These studies provide insights into the geometrical parameters of the molecule, including its conformation in the ground state.
Chemical Reactions Analysis
“(3,5-Dibromo-2-fluorophenyl)boronic Acid” is involved in various chemical reactions. It is used as a reactant in the synthesis of arylamines via metal-free amination . It is also used in Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties Analysis
“(3,5-Dibromo-2-fluorophenyl)boronic Acid” is a solid substance with a melting point of 256-275 °C . Its molecular weight is 297.71 .
Scientific Research Applications
Organic Synthesis
Sensing Technologies
Boronic acids are employed in the development of chemosensors due to their ability to bind diols and polyols selectively. This property allows for the creation of sensors that can detect biologically relevant molecules such as glucose, making them instrumental in diabetes management and other applications. The binding properties of boronic acids have led to innovative glucose sensing materials that operate at physiological pH levels, crucial for real-time monitoring in bodily fluids (Sasmita Das et al., 2003).
Materials Chemistry
In materials science, boronic acids are utilized for the formation of dynamic covalent bonds, enabling the creation of responsive materials. These materials can change their properties in response to environmental stimuli, such as pH changes, making them suitable for use in drug delivery systems and the development of smart materials. The structure-reactivity relationships of boronic acids with diols are crucial for designing materials with desired binding affinities and responsiveness (William L. A. Brooks et al., 2018).
Biological Applications
Boronic acids are also found in applications related to biology and medicine, particularly in the development of fluorescent chemosensors for monitoring various biological molecules and ions. These chemosensors exploit the unique fluorescence properties of boronic acid derivatives upon binding with target molecules, enabling the detection of carbohydrates, dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide. This capability is essential for diagnostic applications and the study of biological processes (S. Huang et al., 2012).
Mechanism of Action
Target of Action
3,5-Dibromo-2-fluorophenylboronic Acid is primarily used as a reagent in the synthesis of arylamines . The primary targets of this compound are the aryl halides that are involved in the Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the transmetalation of the boronic acid to the palladium, which then undergoes a reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including arylamines .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including arylamines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent . Furthermore, the stability of this compound can be affected by factors such as temperature and pH. It is generally considered to be stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
(3,5-Dibromo-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of arylamines via metal-free amination . This compound interacts with various enzymes and proteins, facilitating the formation of boronic esters. These interactions are crucial for the compound’s function in biochemical pathways. For instance, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Dibromo-2-fluorophenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3,5-Dibromo-2-fluorophenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (3,5-Dibromo-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, (3,5-Dibromo-2-fluorophenyl)boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range can lead to a marked change in the compound’s impact on biological systems .
Transport and Distribution
The transport and distribution of (3,5-Dibromo-2-fluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The distribution of (3,5-Dibromo-2-fluorophenyl)boronic acid can affect its activity and function, as its interaction with cellular components is dependent on its localization .
Properties
IUPAC Name |
(3,5-dibromo-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXXDZRFJBCLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674333 | |
Record name | (3,5-Dibromo-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-82-6 | |
Record name | B-(3,5-Dibromo-2-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dibromo-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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